4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine
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Overview
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is an organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride or hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran at room temperature.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding hydroxyl derivative.
Scientific Research Applications
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine involves the stabilization of reactive intermediates through the silyl group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites from unwanted side reactions. This stabilization is crucial in multi-step synthetic processes, ensuring the selective formation of desired products .
Comparison with Similar Compounds
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is unique due to its pyridine ring, which imparts different electronic properties compared to phenol or aniline derivatives. The presence of the pyridine ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C14H25NOSi |
---|---|
Molecular Weight |
251.44 g/mol |
IUPAC Name |
tert-butyl-[(2,6-dimethylpyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H25NOSi/c1-11-8-13(9-12(2)15-11)10-16-17(6,7)14(3,4)5/h8-9H,10H2,1-7H3 |
InChI Key |
OYJQJFUNEPTYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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